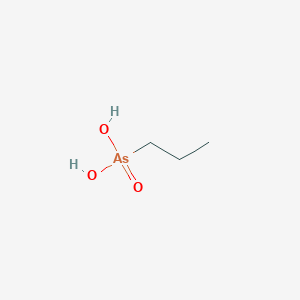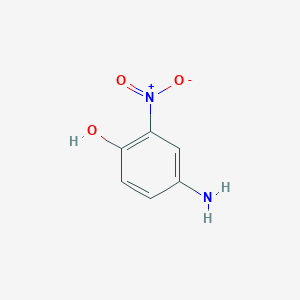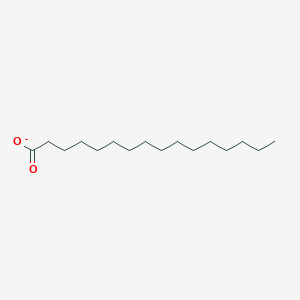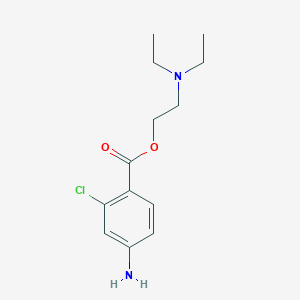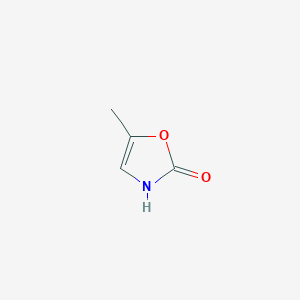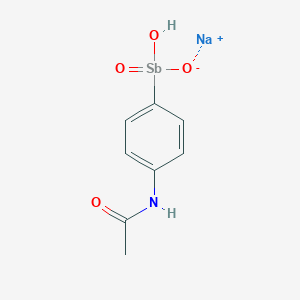
3-Bromoisonicotinic acid
概要
説明
3-Bromoisonicotinic acid is a chemical compound with the molecular formula C6H4BrNO2 . It is a white or off-white powder and is widely used in the pharmaceutical industry as a key intermediate for the synthesis of a variety of drugs, including antitumor, anti-inflammatory, and antiviral agents .
Molecular Structure Analysis
The crystal structure of 3-bromoisonicotinic acid has been reported . The compound crystallizes in the centrosymmetric triclinic space group and is isostructural with one of the polymorphs of 3-chloroisonicotinic acid .Physical And Chemical Properties Analysis
3-Bromoisonicotinic acid has a density of 1.8±0.1 g/cm3, a boiling point of 403.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 69.0±3.0 kJ/mol and a flash point of 197.6±24.6 °C . The compound has a molar refractivity of 39.0±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 111.4±3.0 cm3 .科学的研究の応用
Crystallography
The crystal structure of 3-bromoisonicotinic acid has been studied and published . The molecular structure of this compound is of interest in the field of crystallography . The crystal structure can provide insights into the compound’s physical properties and potential applications .
Material Science
3-Bromoisonicotinic acid can be used in the synthesis of new materials. For example, it has been used in the creation of transition metal or lanthanide complexes . These complexes can have various applications, such as in the development of new catalysts or materials with unique optical properties .
Organic Synthesis
As a halogenated heterocycle, 3-Bromoisonicotinic acid can serve as a building block in organic synthesis . Its bromine atom can be selectively replaced with other groups, enabling the synthesis of a wide range of derivatives .
Analytical Chemistry
The properties of 3-Bromoisonicotinic acid, such as its melting point and specific optical rotation, can be used as reference data in analytical chemistry . This can help in the identification and characterization of unknown substances .
Education
In educational settings, 3-Bromoisonicotinic acid can be used in teaching laboratories to demonstrate various concepts in organic chemistry and crystallography .
Safety and Hazards
特性
IUPAC Name |
3-bromopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXWWBFBRTXBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355886 | |
| Record name | 3-bromoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoisonicotinic acid | |
CAS RN |
13959-02-9 | |
| Record name | 3-Bromoisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13959-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 3-bromoisonicotinic acid?
A1: 3-bromoisonicotinic acid crystallizes in the triclinic crystal system, specifically in the P1̄ space group (no. 2). The unit cell dimensions are as follows: a = 7.2512(6) Å, b = 7.3916(6) Å, c = 7.4920(7) Å, α = 65.065(4)°, β = 68.858(4)°, γ = 64.919(4)°. The unit cell volume is 321.60(5) Å3, and it contains two molecules (Z = 2) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)


